11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Description
Properties
IUPAC Name |
11-(2-methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-24-11-10-21-18-14-7-3-2-6-13(14)15(12-20)19-22-16-8-4-5-9-17(16)23(18)19/h4-5,8-9,21H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJORMKYXSIXSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327513 | |
| Record name | 11-(2-methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
612523-20-3 | |
| Record name | 11-(2-methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazo[1,2-b]isoquinoline core, followed by the introduction of the methoxyethylamino group and the carbonitrile functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.
Industry: The compound may be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic or biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzimidazolo[1,2-b]isoquinoline scaffold is a versatile pharmacophore. Below is a detailed comparison of 11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile with key analogs, focusing on substituent effects, molecular properties, and reported activities.
Table 1: Structural and Functional Comparison
Key Observations
Substituent-Driven Activity: The 2-methoxyethylamino group in the target compound may enhance solubility and CNS penetration compared to the 4-phenylpiperazine (lipophilic, receptor-targeting) and chlorine (electrophilic, kinase-binding) substituents in analogs .
Impact of Nitrile Group :
- The nitrile at position 6 is conserved across all analogs, likely stabilizing the core structure via electron-withdrawing effects and resistance to oxidative metabolism .
Synthetic Pathways :
- Synthesis of these compounds typically involves multi-step cyclization. For example, details the use of thiouracil derivatives and anthranilic acid to form pyrimidoquinazoline analogs, while highlights imidazole ring stability during hydrogenation .
Pharmacological Potential: Benzimidazolo[1,2-b]isoquinolines are associated with diverse activities, including kinase inhibition (chloro analog ) and receptor modulation (piperazine analog ). The target compound’s methoxyethylamino group may align with adenosine receptor ligands, though empirical data are needed.
Biological Activity
The compound 11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile is a synthetic derivative with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by the presence of a benzimidazole moiety fused with an isoquinoline structure. The presence of the methoxyethylamino group enhances its solubility and bioavailability.
Molecular Formula
- C : 17
- H : 20
- N : 4
- O : 1
Molecular Weight
- Molecular Weight : 284.36 g/mol
Pharmacological Profile
Studies have shown that this compound exhibits various biological activities, primarily focusing on its anxiolytic and analgesic properties. The following table summarizes key findings from recent research:
The biological activity of the compound can be attributed to several mechanisms:
- GABAergic Modulation : It enhances GABA receptor activity, leading to increased inhibitory neurotransmission, which is crucial for anxiolytic effects.
- Dopaminergic Pathways : It may influence dopamine receptors, contributing to its analgesic properties.
- Neuroprotection : The compound has shown potential in protecting neurons from oxidative stress and apoptosis in cell culture studies.
Anxiolytic Effects in Rodent Models
In a study conducted on spontaneously hypertensive rats (SHR), the administration of the compound resulted in a marked decrease in anxiety-like behaviors as measured by the elevated plus maze (EPM) test. The results indicated that doses of 10 mg/kg significantly increased the time spent in the open arms compared to controls (p < 0.05) .
Analgesic Efficacy
In another study assessing pain response using the formalin test, the compound demonstrated significant analgesic effects at doses ranging from 5 to 20 mg/kg. The latency to respond to pain stimuli was significantly prolonged compared to untreated groups (p < 0.01) .
Q & A
Q. What are the standard synthetic routes for preparing 11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile?
Methodological Answer: A common approach involves substituting a chloro intermediate (e.g., 11-chloro-tetrahydrobenzimidazolo-isoquinoline-carbonitrile) with 2-methoxyethylamine under reflux in a polar aprotic solvent like DMF, using a base such as potassium carbonate to facilitate nucleophilic aromatic substitution. This method is adapted from analogous syntheses of chloro-substituted benzimidazolo-isoquinoline derivatives . For purification, column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol is recommended. Yield optimization may require temperature control (80–100°C) and extended reaction times (12–24 hours).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- IR spectroscopy : To confirm the presence of nitrile (CN, ~2220 cm⁻¹) and secondary amine (NH, ~3350 cm⁻¹) groups .
- NMR (¹H and ¹³C) : For structural elucidation, particularly the methoxyethylamino sidechain (δ ~3.3 ppm for OCH₃, δ ~3.5–4.0 ppm for N-CH₂-CH₂-O) and aromatic protons .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns, ensuring consistency with the molecular formula . Cross-referencing with X-ray crystallography (if crystals are obtainable) can resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic effects of the methoxyethylamino substituent?
Methodological Answer: Density Functional Theory (DFT) simulations can model the electron-donating effects of the methoxyethylamino group on the benzimidazolo-isoquinoline core. Key steps include:
- Optimizing the molecular geometry using B3LYP/6-31G(d) basis sets.
- Analyzing frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
- Comparing electrostatic potential maps with analogs (e.g., unsubstituted or chloro derivatives) to evaluate how the substituent influences binding affinity in biological targets .
Q. How should researchers address contradictions in spectroscopic data during structural validation?
Methodological Answer: If NMR signals deviate from expected values (e.g., unexpected splitting or shifts):
- Perform 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and assign overlapping peaks.
- Validate purity via HPLC with UV/Vis detection (λ = 254 nm for aromatic systems).
- Cross-validate with single-crystal X-ray diffraction data, as demonstrated for related imidazo-naphthyridine systems .
- Re-examine synthetic intermediates for possible regioisomers or byproducts .
Q. What strategies optimize reaction conditions for introducing the methoxyethylamino group?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) to balance reactivity and solubility.
- Catalysis : Add catalytic iodide salts (e.g., KI) to enhance substitution kinetics in chloro precursors .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining high yields.
- Workup optimization : Employ aqueous extraction (e.g., NaHCO₃ wash) to remove unreacted amine, followed by silica gel chromatography .
Q. How does the methoxyethylamino substituent influence the compound’s solubility and bioavailability?
Methodological Answer:
- Solubility assays : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to quantify logP/logD values.
- Permeability studies : Use Caco-2 cell monolayers or PAMPA assays to assess intestinal absorption potential.
- Comparative analysis: Contrast solubility profiles with non-polar analogs (e.g., chloro derivatives) to isolate the substituent’s contribution .
Data Presentation
Q. Table 1: Comparative Synthetic Yields for Analogous Compounds
| Precursor | Substituent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 11-Chloro derivative | 2-Methoxyethylamino | DMF | 68 | |
| 11-Chloro derivative | 4-Cyanobenzylidene | AcOH | 68 | |
| Thiouracil derivative | Anthranilic acid | Ethanol | 57 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
